molecular formula C7H13N3O3 B12615067 (Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine CAS No. 918814-09-2

(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine

Cat. No.: B12615067
CAS No.: 918814-09-2
M. Wt: 187.20 g/mol
InChI Key: PUDKORAASWBNQM-UHFFFAOYSA-N
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Description

(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine is a structurally complex compound featuring a methylalanine backbone linked to a (Z)-configured imino-oxoethylidene group. The synthesis of this compound involves reacting (Z)-2-alkyl-4-(methoxy-substituted benzylidene)-5(4H)-oxazolone derivatives with methylamine in dry chloroform under ice-cold conditions for 1 hour . The Z-configuration is critical for its stereochemical properties, which may influence biological activity or material interactions.

Properties

CAS No.

918814-09-2

Molecular Formula

C7H13N3O3

Molecular Weight

187.20 g/mol

IUPAC Name

2-[[1-amino-2-(methylamino)-2-oxoethylidene]amino]-2-methylpropanoic acid

InChI

InChI=1S/C7H13N3O3/c1-7(2,6(12)13)10-4(8)5(11)9-3/h1-3H3,(H2,8,10)(H,9,11)(H,12,13)

InChI Key

PUDKORAASWBNQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)N=C(C(=O)NC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine typically involves multi-step organic reactions. One common method includes the condensation of appropriate amino acids with methylamine under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It serves as a model compound for understanding amino acid metabolism and protein synthesis .

Medicine

In medicine, (Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in designing inhibitors for specific enzymes or receptors .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism by which (Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine exerts its effects involves interactions with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting metabolic pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Key Functional Groups Synthetic Method Applications/Notes
(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine Methylalanine, imino-oxoethylidene, methylamino Oxazolone + methylamine in chloroform (1 h, ice bath) Potential pharmaceutical intermediate; Z-configuration critical for reactivity .
N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(2-carboxybenzylidene)hydrazinecarboximidamides Hydrazinecarboximidamide, sulfonyl, carboxybenzylidene Sulfonyl guanidines + 2-formylbenzoic acid (reflux, 1–11 h) Likely antimicrobial/antifungal agents due to sulfonyl and hydrazine motifs .
Aromatic Amines (e.g., o-toluidine, benzidine) Aromatic amine, biphenyl/methyl substituents Industrial synthesis via nitro reduction or coupling Restricted in dyes/pigments due to carcinogenicity .
Lauryl Methylamino Propionates Alkyl chain, methylamino, propionate Derived from dodecylamine or propionic acid derivatives Surfactants in cosmetics (antistatic agents) .
Pesticides (e.g., buprofezin) Thiadiazinone, isopropyl, phenyl Multi-step synthesis involving thiadiazinone core formation Insect growth regulator; targets chitin synthesis .

Toxicity and Regulatory Status

  • However, structurally related aromatic amines (e.g., benzidine, o-toluidine) are highly regulated due to carcinogenicity .
  • Lauryl methylamino propionates, in contrast, are approved for cosmetic use, reflecting lower toxicity risks .

Functional Diversity

  • Amino-Oxoethylidene vs. Hydrazinecarboximidamide: The former’s imino-oxo group may enable metal chelation, while the latter’s hydrazine-sulfonyl motif is suited for hydrogen-bonding interactions in biological targets .
  • Methylalanine Backbone vs.

Research Findings and Gaps

  • Stereochemical Control : The Z-configuration in the target compound is synthetically achievable under mild conditions, but its impact on biological activity remains unexplored in the provided evidence .
  • Comparative Reactivity : Hydrazinecarboximidamides exhibit slower synthesis kinetics, suggesting divergent mechanistic pathways (e.g., nucleophilic substitution vs. condensation) .
  • Regulatory Challenges : While aromatic amines face strict bans, the target compound’s structural complexity may mitigate toxicity concerns, though further toxicological studies are needed .

Biological Activity

(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine is a synthetic compound classified as an amino acid derivative. Its unique structural features, particularly the double bond between the nitrogen and carbon atoms of the oxo group, significantly influence its biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, interaction with biological systems, and relevant case studies.

Structural Characteristics

The compound's structure includes:

  • Amino and Methylamino Groups : These functional groups enhance its interaction with various biological macromolecules.
  • Double Bond Configuration : The (Z) configuration indicates a specific spatial arrangement that may affect its biological function.

Synthesis

The synthesis of (Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine typically involves the following steps:

  • Formation of the Oxo Group : The precursor compound undergoes a reaction to form the oxo group.
  • Amine Substitution : Methylamine is introduced to create the methylamino functional group.
  • Final Purification : The product is purified using standard organic synthesis techniques.

Biological Activity

The biological activity of (Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine can be summarized as follows:

Interaction Studies

Research has shown that this compound exhibits binding affinity with various biological macromolecules, suggesting potential roles in:

  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes, which could lead to therapeutic applications.
  • Antimicrobial Activity : Some analogs have demonstrated efficacy against bacterial strains, indicating potential use in antibiotic development.

Case Studies

  • Peptide Analogues : Studies on peptide analogues related to (Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine have revealed significant antimicrobial properties. For instance, Lunatin peptides from Peruvian scorpion venom showed promising activity against Gram-positive bacteria and tumor cell lines, suggesting that structural modifications can enhance biological efficacy .
  • Stereochemical Influence : The stereochemistry of amino acid derivatives has been shown to affect their biological activity. Research indicates that the (Z) configuration may confer unique properties not observed in other amino acid derivatives, potentially leading to novel therapeutic agents.

Comparative Analysis

To better understand the unique properties of (Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine, it is useful to compare it with other similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
L-AlanineSimple α-amino acidProtein synthesisBasic structure; widely used in biochemistry
L-MethionineContains sulfurAntioxidant propertiesEssential amino acid; involved in methylation
L-TyrosineAromatic ringPrecursor for neurotransmittersInvolved in dopamine synthesis
(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine Double bond between nitrogen and oxo carbonPotential enzyme inhibition and antimicrobial activityUnique functional groups and stereochemistry

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